molecular formula C10H12N2O B2405039 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide CAS No. 220247-53-0

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Cat. No.: B2405039
CAS No.: 220247-53-0
M. Wt: 176.219
InChI Key: DPCGMMLZFLMVGJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7-CA) is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline core with a carboxamide substituent at the 7-position. Its structural versatility allows for diverse modifications, making it a key scaffold in medicinal chemistry for targeting kinases, opioid receptors, and other therapeutic targets . The carboxamide group enhances hydrogen-bonding interactions with biological targets, while substituents at the 1-, 3-, or 4-positions modulate selectivity and potency. For example, derivatives such as N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide (6a) exhibit selectivity for discoidin domain receptor 1 (DDR1) kinase, as demonstrated by cocrystallization studies (PDB ID: 5FDX) .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGMMLZFLMVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. Starting with phenethylamine derivatives, cyclization using POCl₃ or PCl₃ yields dihydroisoquinolines, which are subsequently reduced. For example, 7-nitro-1,2,3,4-tetrahydroisoquinoline can be hydrogenated to the amine, followed by carboxamide formation via coupling with activated carboxylic acids.

Pictet-Spengler Reaction

This method condenses β-arylethylamines with aldehydes under acidic conditions to form tetrahydro-β-carbolines, which are functionalized post-cyclization. While less direct for 7-carboxamide derivatives, it offers access to structurally diverse intermediates amenable to late-stage amidation.

Catalytic Hydrogenation Methods

Platinum Oxide (PtO₂)-Mediated Reduction

Catalytic hydrogenation of quinoline precursors using PtO₂ under H₂ atmosphere (1–3 atm) achieves full saturation of the heterocyclic ring. However, over-reduction to decahydroquinolines is a common challenge, necessitating precise control of reaction duration and pressure. For instance, hydrogenation of quinoline-2-carboxylic acid diethylamide 5 with PtO₂ at 25°C for 6 hours yielded decahydroquinoline, whereas shorter durations (2 hours) preserved the tetrahydroisoquinoline framework.

Nickel-Based Reductions

NiCl₂–NaBH₄ and Ni–Al alloys offer cost-effective alternatives. Reduction of 5 with Ni–Al in ethanol at 50°C followed by LiAlH₄ treatment produced the primary amine 6 in 78% yield, avoiding over-reduction. This method is favored for scalability, though it requires rigorous exclusion of moisture to prevent catalyst deactivation.

Reductive Amination Techniques

Reductive amination of keto intermediates with ammonium acetate or primary amines in the presence of NaBH₃CN or BH₃·THF introduces nitrogen functionality. For example, treatment of 7-keto-1,2,3,4-tetrahydroisoquinoline with benzylamine and BH₃·THF generated the secondary amine, which was hydrolyzed to the carboxamide using HCl/EtOH.

Modern Structure-Based Design Strategies

Rational Drug Design for DDR1 Inhibition

Structure-activity relationship (SAR) studies guided the development of 6j , a potent DDR1 inhibitor. Starting with 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, amidation with 4-(piperazin-1-yl)aniline using HATU/DIEA afforded 6j in 65% yield. X-ray crystallography revealed critical hydrogen bonds between the carboxamide and DDR1’s hinge region, justifying the 9.4 nM IC₅₀.

Late-Stage Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular introduction of carboxamide substituents. For instance, propargylamine-coupled intermediates underwent Cu(I)-mediated coupling with azidoacetamide to install the carboxamide group regioselectively.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-mediated coupling of 7-bromo-1,2,3,4-tetrahydroisoquinoline with boronic acid derivatives installs aryl/heteroaryl groups at position 7. Subsequent oxidation of methyl esters to carboxylic acids and amidation with NH₃/EDCl yielded the carboxamide.

Carbonylative Amination

Carbon monoxide insertion under Pd(OAc)₂/Xantphos catalysis converted 7-bromo derivatives directly to carboxamides. Using ammonium chloride as the nitrogen source, this one-pot method achieved 70–85% yields with excellent functional group tolerance.

Carboxamide Group Introduction Methods

Carboxylic Acid Activation

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid, obtained via CO₂ insertion using n-BuLi/TMEDA, was activated as the acid chloride (SOCl₂) or mixed carbonate (ClCO₂Et). Reaction with aqueous NH₃ or ammonium hydroxide provided the primary carboxamide in >90% purity.

Hofmann Rearrangement

Treatment of 7-cyano derivatives with NaOCl in basic conditions generated the carboxamide via intermediate isocyanate formation. This method avoids acidic conditions, preserving acid-labile substituents.

Purification and Characterization Techniques

Chromatographic Separation

Silica gel chromatography (n-hexane/EtOAc, 3:1) resolved regioisomeric carboxamides, while reverse-phase HPLC (C18, MeCN/H₂O) removed trace impurities. Final products were characterized by ¹H/¹³C NMR, HRMS, and X-ray diffraction.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) afforded needle-like crystals suitable for X-ray analysis, confirming the carboxamide’s planar geometry and hydrogen-bonding capacity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Bischler-Napieralski 45–60 85–90 Moderate Access to diverse substrates
Catalytic Hydrogenation 70–85 95–99 High Mild conditions
Structure-Based Design 60–75 >99 High Tailored bioactivity
Palladium Cross-Coupling 65–80 90–95 Moderate Regioselectivity

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of THIQ-7-CA derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related tetrahydroisoquinoline carboxamides and analogous compounds.

Structural and Functional Modifications

Compound Name Key Structural Features Target/Activity Selectivity/Data Reference
THIQ-7-CA (Core Structure) 7-carboxamide, unsubstituted 1,2,3,4-THIQ DDR1 kinase, opioid receptors Baseline scaffold for SAR studies
6a (DDR1 Inhibitor) 4-methyl, 2-pyrimidin-5-yl, 3-(CF3-phenyl) DDR1 kinase IC50 = 3.2 nM (DDR1), >100-fold vs. DDR2
6j (R-Enantiomer) 4-methyl, (R)-configuration DDR1 kinase [α]D = -21.4°, >99% chiral purity
6k (S-Enantiomer) 4-methyl, (S)-configuration DDR1 kinase [α]D = +22.2°, >99% chiral purity
4-Me-PDTic (12) 7-hydroxy, 4-methylpiperidine, (3R,1S)-chirality κ opioid receptor antagonist Ke = 0.37 nM (κ), 645-fold vs. μ, >8100 vs. δ
Compound 34 7-hydroxy, piperidin-1-yl ethyl κ opioid receptor antagonist Moderate brain penetration (log BB predicted)
CAS 128502-56-7 7-hydroxy, 3-carboxylic acid Not specified (structural analog) Enhanced solubility due to carboxylic acid

Pharmacological and Physicochemical Properties

  • DDR1 Selectivity: 6a and its enantiomers (6j, 6k) exhibit nanomolar potency against DDR1, with stereochemistry critically influencing binding. The (R)-enantiomer (6j) shows slightly higher activity than the (S)-form (6k) . Substitution at the 4-position (e.g., methyl, isopropyl) enhances kinase selectivity. For example, methyl(R,S)-4-isopropyl-THIQ-7-carboxamide shows 89% yield but reduced potency compared to 4-methyl derivatives .
  • Opioid Receptor Antagonism :

    • 4-Me-PDTic (12) demonstrates exceptional κ opioid receptor selectivity (Ke = 0.37 nM), attributed to its 4-methylpiperidine and (3R,1S)-chirality. Its CNS MPO score (4.7/6) and log BB (0.9) predict robust brain penetration .
    • Compound 34 , lacking the 4-methyl group, shows weaker κ antagonism, highlighting the importance of lipophilic substituents for receptor affinity .
  • Physicochemical Trends :

    • Carboxamide vs. Carboxylic Acid : THIQ-7-CA derivatives (e.g., 6a ) exhibit higher log P values (~3.5) compared to the carboxylic acid analog CAS 128502-56-7 (log P ~1.2), impacting membrane permeability .
    • Trifluoromethyl Groups : Derivatives like 7-(Trifluoromethyl)-THIQ hydrochloride () show enhanced metabolic stability but reduced aqueous solubility .

Key Research Findings and Implications

  • Stereochemical Sensitivity : Enantiomers of THIQ-7-CA derivatives (e.g., 6j vs. 6k ) exhibit divergent biological activities, necessitating chiral resolution for drug development .
  • Substituent-Driven Selectivity : 4-Methyl and 4-isopropyl groups optimize kinase vs. opioid receptor targeting. For example, DDR1 inhibitors prioritize small alkyl groups, while opioid antagonists require bulkier substituents (e.g., piperidine) .
  • Metabolic Considerations : Trifluoromethyl and hydroxy groups (e.g., 7-hydroxy-THIQ-3-carboxylic acid ) improve solubility but may require prodrug strategies for CNS delivery .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7-CA) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

THIQ-7-CA exhibits a multifaceted mechanism of action primarily through its interaction with various molecular targets in the central nervous system and other biological systems:

  • Monoamine Oxidase Inhibition : THIQ-7-CA is known to inhibit monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.
  • Neuroprotective Properties : The compound has demonstrated neuroprotective effects by scavenging free radicals and antagonizing the glutamatergic system. These properties may help mitigate neurodegenerative processes associated with conditions like Parkinson's disease .
  • Anti-inflammatory Effects : Recent studies have highlighted THIQ-7-CA's ability to inhibit inflammatory pathways. For instance, a derivative known as 7ae has shown potent inhibition of Discoidin Domain Receptor 1 (DDR1), leading to reduced release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of acute lung injury .

Neuroprotection

Research indicates that THIQ derivatives possess significant neuroprotective properties. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, has been shown to protect dopaminergic neurons from neurotoxic agents like MPTP and rotenone in rodent models. This protection is attributed to its ability to modulate dopamine metabolism and reduce oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory potential of THIQ derivatives has been explored extensively. The compound 7ae was found to inhibit DDR1 kinase activity with high affinity (Kd = 2.2 nM) and effectively reduce inflammatory responses in vivo. This suggests that THIQ derivatives could be developed as therapeutic agents for inflammatory diseases such as acute lung injury .

Case Studies and Research Findings

StudyFindings
Antkiewicz-Michaluk et al. (2000)Demonstrated that TIQ and its derivatives affect dopamine metabolism but noted potential neurotoxic effects at high doses .
Research on DDR1 Inhibition (2017)Identified 7ae as a potent DDR1 inhibitor with significant anti-inflammatory effects in LPS-induced models .
Neuroprotective Effects (2013)Highlighted the protective role of 1MeTIQ against neurotoxic agents in rodent models .

Q & A

Q. Table 1: SAR of Select Derivatives

PositionSubstituentTargetActivity (Ke or IC₅₀)Selectivity (κ/μ/δ)
7-OHκ-opioid0.37 nM645/>8100
7-OCH₃DDR1900 nM (Erv1)N/A
7-CF₃DDR1700 nM (ALR)>100-fold

Advanced: What strategies optimize selectivity for κ-opioid receptors over μ/δ subtypes?

Methodological Answer:

  • Rigid backbone : The tetrahydroisoquinoline core mimics tyrosine conformation, reducing μ/δ binding .
  • Polar groups : Hydroxy groups at C7 form hydrogen bonds with κ-specific residues .
  • Bulkier side chains : Piperidinylmethyl or morpholinylmethyl groups sterically hinder μ/δ binding .
  • Computational modeling : Molecular docking identifies critical residues (e.g., D138 in κ-opioid) for selective interactions .

Advanced: How are computational methods like CoMFA used in derivative optimization?

Methodological Answer:

  • CoMFA (Comparative Molecular Field Analysis) : Maps steric/electrostatic fields to correlate structure with antiplatelet activity .
    • Key findings : Steric interactions contribute 70% to activity; sulfonylamide groups are essential for binding .
  • MPO (Multiparameter Optimization) : Predicts CNS penetration using log BB, molecular weight, and polarity .
  • Docking studies : Identify binding poses in DDR1 or opioid receptors for rational modifications .

Advanced: How to resolve discrepancies in anti-proliferative activity across disease models?

Methodological Answer:

  • Model-specific factors : Colorectal cancer (DMH-induced) models show higher sensitivity due to oxidative stress pathways .
  • Dosage optimization : In vivo efficacy may require higher doses (e.g., 10 mg/kg) than in vitro IC₅₀ values .
  • Metabolic stability : Hepatic clearance variations (e.g., CYP450 metabolism) affect potency in different species .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

  • [³⁵S]GTPγS binding : Measures G-protein activation for opioid receptor antagonism (e.g., Ke = 0.03–0.37 nM) .
  • Anti-proliferative assays : MTT or colony formation tests in cancer cell lines (e.g., HCT116 for colorectal cancer) .
  • Enzyme inhibition : Fluorescence-based assays for DDR1/Erv1 inhibition .

Advanced: How does stereochemistry influence target engagement?

Methodological Answer:

  • (R)-configuration : Critical for κ-opioid antagonism; (S)-isomers show 100-fold lower affinity .
  • Enzymatic resolution : D-amino acid oxidase generates (S)-enantiomers of tetrahydroisoquinoline carboxylic acids .
  • Chiral HPLC : Separates diastereomers for pharmacological profiling .

Advanced: What strategies enhance blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

  • Log BB optimization : Aim for values >0.3 (e.g., log BB = 1.2 for 4-Me-PDTic) .
  • Reducing P-gp efflux : Remove hydrogen bond donors (e.g., replace -OH with -OCH₃) .
  • MPO scoring : Prioritize compounds with molecular weight <450 and <3 H-bond donors .

Advanced: How is target engagement validated in disease models?

Methodological Answer:

  • Biomarker analysis : Measure phosphorylated DDR1 in tumor biopsies post-treatment .
  • PET imaging : Use iodine-123-labeled analogs to track brain glioma uptake .
  • Knockout models : Compare efficacy in wild-type vs. κ-opioid receptor knockout mice .

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